C22H23F3N4O5S
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide involves multiple steps, including the formation of the furo[3,4-b][1,4]thiazine ring system and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide: has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{3-[(4aR,7aR)-3-amino-5,7a-dihydroxy-2,2-dimethyl-2H,4aH,5H,7H,7aH-furo[3,4-b][1,4]thiazin-4a-yl]-4-fluorophenyl}-5-(difluoromethoxy)-3-methylpyridine-2-carboxamide include other furo[3,4-b][1,4]thiazine derivatives and fluorophenyl compounds .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H23F3N4O5S |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
ethyl 4-[5,7,8-trifluoro-1,1-dioxo-4-(pyridin-3-ylmethyl)-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23F3N4O5S/c1-2-34-22(31)28-8-6-27(7-9-28)21(30)15-16(23)18(25)20-19(17(15)24)29(10-11-35(20,32)33)13-14-4-3-5-26-12-14/h3-5,12H,2,6-11,13H2,1H3 |
InChI Key |
WEYHNVDPSXIRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CC4=CN=CC=C4)F |
Origin of Product |
United States |
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